2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride
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Overview
Description
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride is a chemical compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride typically involves the reaction of 6-ethoxyphenol with butan-2-ylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions result in various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol
- 2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol
- 2-{[(Butan-2-yl)amino]methyl}-6-propoxyphenol
Uniqueness
Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]-6-ethoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-10(3)14-9-11-7-6-8-12(13(11)15)16-5-2;/h6-8,10,14-15H,4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZULYEVGZKGVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OCC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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